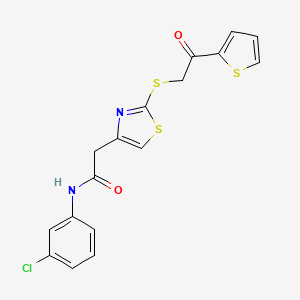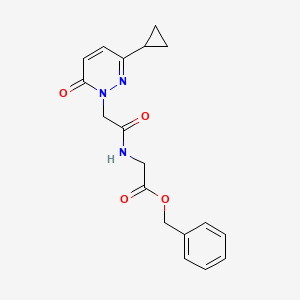
benzyl 2-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)acetamido)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl 2-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)acetamido)acetate is an intriguing chemical compound with notable potential in various fields. This compound is characterized by a complex structure incorporating elements of pyridazine, cyclopropyl, and acetamido functionalities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of benzyl 2-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)acetamido)acetate generally involves multi-step processes:
Cyclopropyl Addition: Starting with a precursor containing the pyridazine nucleus, the cyclopropyl group can be introduced through a cyclopropanation reaction.
Acetamido Introduction: The acetamido group can be incorporated via acylation using acetic anhydride or acetyl chloride under controlled conditions.
Esterification: The final esterification step involves the reaction of the intermediate with benzyl alcohol under acid catalysis.
Industrial Production Methods: Scaling up these reactions requires optimization of conditions such as temperature, pressure, and catalysts to ensure high yields and purity. Techniques like continuous flow chemistry might be employed to streamline production.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, particularly at the cyclopropyl group, leading to ring-opening or hydroxylation.
Reduction: Reduction of the ketone group in the pyridazine ring might yield the corresponding alcohol.
Substitution: Nucleophilic substitution reactions can occur at the acetamido group or the benzyl ester, introducing various functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidants include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products:
Oxidation: Major products include hydroxylated derivatives or open-ring structures.
Reduction: The primary product is the alcohol form of the compound.
Substitution: Various substituted derivatives based on the reagents used.
Scientific Research Applications
Chemistry: In organic chemistry, this compound is explored as a building block for synthesizing more complex molecules. Biology: It may serve as a ligand in binding studies to understand its interaction with biological macromolecules. Medicine: The compound's structure suggests potential pharmaceutical applications, possibly as an enzyme inhibitor or a precursor to bioactive agents. Industry: It could be utilized in materials science for developing new polymers or coatings.
Mechanism of Action
The mechanism by which benzyl 2-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)acetamido)acetate exerts its effects depends on its application:
Biological Systems: It might interact with proteins or nucleic acids, affecting their function through binding or inhibition.
Chemical Processes: Its reactivity in synthetic applications involves typical organic reaction mechanisms like nucleophilic attacks, electrophilic additions, and free-radical processes.
Comparison with Similar Compounds
2-(3-Cyclopropyl-6-oxopyridazin-1(6H)-yl)acetamido)acetate: Lacks the benzyl ester, altering its chemical properties and reactivity.
Benzyl 2-(2-(3-phenyl-6-oxopyridazin-1(6H)-yl)acetamido)acetate: Replacing the cyclopropyl group with a phenyl ring changes its interaction profile and physical properties.
Uniqueness: The unique combination of cyclopropyl and pyridazine rings with an acetamido ester linkage in benzyl 2-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)acetamido)acetate imparts distinct reactivity and binding characteristics compared to its analogs.
Properties
IUPAC Name |
benzyl 2-[[2-(3-cyclopropyl-6-oxopyridazin-1-yl)acetyl]amino]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O4/c22-16(11-21-17(23)9-8-15(20-21)14-6-7-14)19-10-18(24)25-12-13-4-2-1-3-5-13/h1-5,8-9,14H,6-7,10-12H2,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZPBZGDPKQZEIK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN(C(=O)C=C2)CC(=O)NCC(=O)OCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl}-N,2-dimethylpropanamide](/img/structure/B2933256.png)
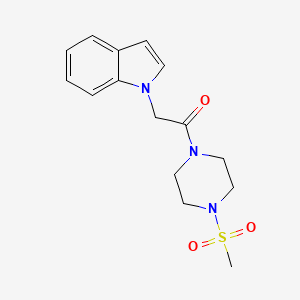
![1-[2-(Benzylsulfanyl)propanoyl]-3,3-dimethylpiperidine-2-carbonitrile](/img/structure/B2933261.png)
![{2-Oxaspiro[4.4]nonan-3-yl}methanamine](/img/structure/B2933263.png)
![2-[(4-amino-6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-[(2H-1,3-benzodioxol-5-yl)methyl]acetamide](/img/structure/B2933265.png)
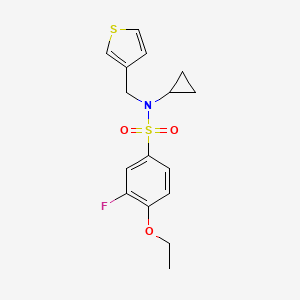
![N-[(2-bromophenyl)methyl]cyclopentanamine hydrochloride](/img/structure/B2933267.png)
![N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)thiophene-3-carboxamide](/img/structure/B2933268.png)
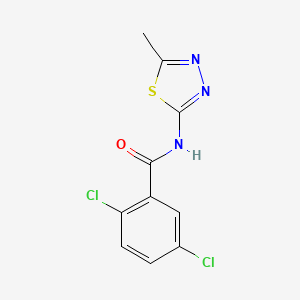
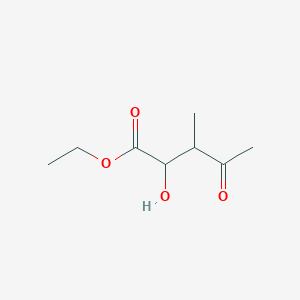
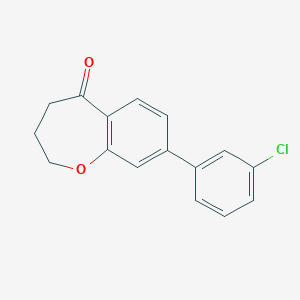
![4,5,6,7-Tetrahydrothieno[2,3-c]pyridine-3-carboxylic acid hydrochloride](/img/new.no-structure.jpg)
